Cas no 902815-49-0 ((3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone)

(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone 化学的及び物理的性質
名前と識別子
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- (3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone
- 3-nitro-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
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- インチ: 1S/C8H10N4O3/c13-8(11-3-1-2-4-11)6-5-7(10-9-6)12(14)15/h5H,1-4H2,(H,9,10)
- InChIKey: SIIVESSDNTUNKD-UHFFFAOYSA-N
- SMILES: C(C1NN=C([N+]([O-])=O)C=1)(N1CCCC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516961-1g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 1g |
¥1477.0 | 2024-04-17 | |
Ambeed | A104434-5g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 5g |
$645.0 | 2024-04-16 | |
Ambeed | A104434-1g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 1g |
$215.0 | 2024-04-16 | |
Crysdot LLC | CD11021364-5g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 5g |
$639 | 2024-07-19 | |
Crysdot LLC | CD11021364-10g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 10g |
$1062 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516961-5g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 5g |
¥4431.0 | 2024-04-17 | |
Chemenu | CM529001-5g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 5g |
$632 | 2024-07-20 | |
Chemenu | CM529001-1g |
(3-Nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone |
902815-49-0 | 97% | 1g |
$213 | 2024-07-20 |
(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
(3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanoneに関する追加情報
902815-49-0: A Comprehensive Overview of (3-Nitro-1H-Pyrazol-5-Yl)-Pyrrolidin-1-Yl-Methanone
The compound (3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone (CAS No. 902815-49-0) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrazole ring with a pyrrolidine moiety and a ketone group. The presence of the nitro group on the pyrazole ring introduces interesting electronic properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of new drug candidates. The pyrrolidine ring, a five-membered saturated heterocycle, contributes to the molecule's stability and bioavailability. The combination of these structural elements in (3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone makes it a promising candidate for exploring its pharmacological properties. Researchers have been actively investigating its potential as an anti-inflammatory agent, given the role of pyrazole derivatives in modulating inflammatory pathways.
The synthesis of (3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The nitration step, which introduces the nitro group onto the pyrazole ring, is critical for achieving the desired reactivity and selectivity. This compound has been synthesized using both traditional methods and modern catalytic techniques, with recent advancements focusing on improving yield and purity through optimized reaction conditions.
In terms of pharmacological activity, (3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone has shown promising results in preclinical studies. Its ability to inhibit key enzymes involved in inflammatory responses has made it a target for developing novel anti-inflammatory drugs. Additionally, preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
The structural versatility of (3-nitro-1H-pyrazol-5-Yl)-Pyrrolidin-Yl-Methanone also makes it an attractive candidate for further chemical modifications. Researchers are exploring the substitution patterns on both the pyrazole and pyrrolidine rings to enhance its pharmacokinetic properties and improve its therapeutic index. These modifications could lead to the development of more effective drug candidates with reduced side effects.
From an environmental perspective, understanding the degradation pathways of (3-nitro-pyrazol-pyrrolidine-methanone) is crucial for assessing its ecological impact. Recent studies have focused on identifying biodegradation mechanisms under various environmental conditions, which is essential for ensuring sustainable chemical practices.
In conclusion, (3-nitro-pyrazol-pyrrolidine-methanone) (CAS No. 90281549) represents a significant advancement in heterocyclic chemistry with diverse applications across multiple fields. Its unique structure, coupled with promising pharmacological properties, positions it as a valuable tool for future research and development efforts.
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